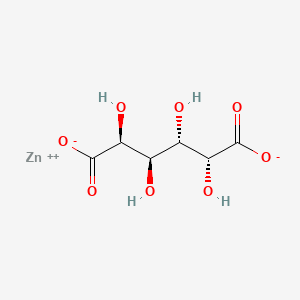
Zinc galactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc galactarate can be synthesized through the reaction of zinc salts (such as zinc chloride or zinc acetate) with galactaric acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding galactaric acid under controlled pH conditions to precipitate the this compound complex. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Zinc galactarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of zinc ions to metallic zinc.
Substitution: this compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as ethylenediamine or other carboxylic acids can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Metallic zinc and reduced organic compounds.
Substitution: New zinc-ligand complexes with different properties.
Scientific Research Applications
Zinc galactarate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
Mechanism of Action
The mechanism of action of zinc galactarate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The galactarate ligand can enhance the stability and solubility of zinc ions, facilitating their uptake and utilization in biological systems. This compound may target specific enzymes and proteins, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Zinc gluconate: A zinc salt of gluconic acid, commonly used as a dietary supplement.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in cosmetics, coatings, and as a semiconductor material.
Comparison: Zinc galactarate is unique due to its specific ligand (galactaric acid), which imparts distinct properties compared to other zinc compounds. For example, zinc gluconate is primarily used for its nutritional benefits, while this compound may offer additional applications in catalysis and biomedicine. Zinc oxide is known for its semiconductor properties, whereas this compound’s potential lies in its coordination chemistry and biological interactions.
Properties
CAS No. |
84878-14-8 |
|---|---|
Molecular Formula |
C6H8O8Zn |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChI Key |
UDUXSCSSSYZNKO-UEXKISHTSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
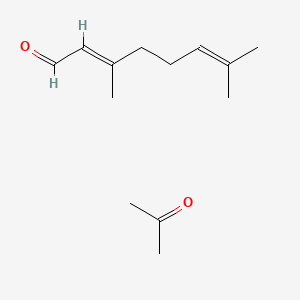
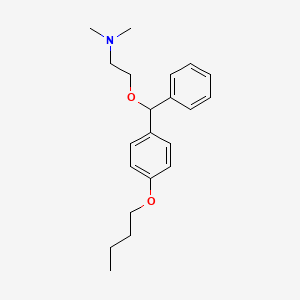
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
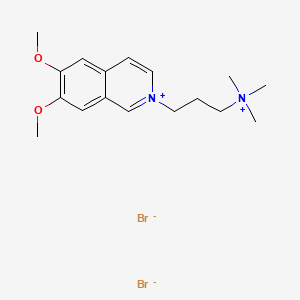
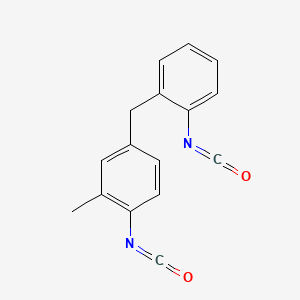
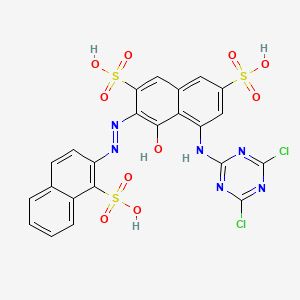
iridium(III)](/img/structure/B13781928.png)
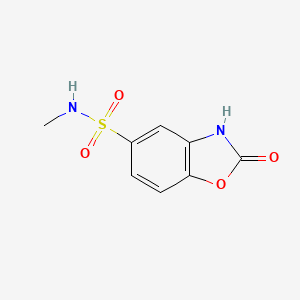
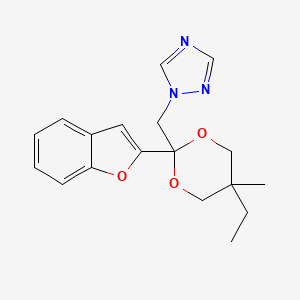
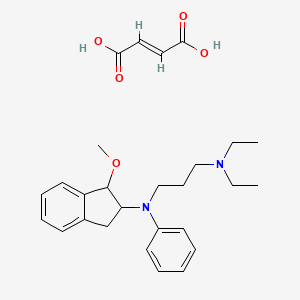
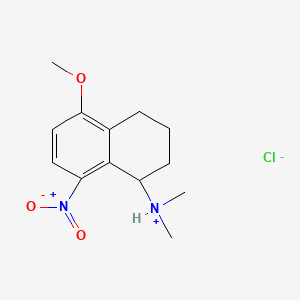
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
